molecular formula C19H21N5O4 B15106451 3-(3,4-dimethoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide

3-(3,4-dimethoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide

Cat. No.: B15106451
M. Wt: 383.4 g/mol
InChI Key: DJQJKZJNWDBBJZ-UHFFFAOYSA-N
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Description

The compound 3-(3,4-dimethoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide features a propanamide backbone with two distinct aromatic substituents:

  • 4-Methoxy-3-(1H-tetrazol-1-yl)phenyl group: Linked to the amine nitrogen, this substituent combines a methoxy group (position 4) with a tetrazole ring (position 3). The tetrazole group acts as a bioisostere for carboxylic acids, improving metabolic stability and hydrogen-bonding capacity .

Properties

Molecular Formula

C19H21N5O4

Molecular Weight

383.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]propanamide

InChI

InChI=1S/C19H21N5O4/c1-26-16-8-6-14(11-15(16)24-12-20-22-23-24)21-19(25)9-5-13-4-7-17(27-2)18(10-13)28-3/h4,6-8,10-12H,5,9H2,1-3H3,(H,21,25)

InChI Key

DJQJKZJNWDBBJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CCC2=CC(=C(C=C2)OC)OC)N3C=NN=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the intermediate: The initial step involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable reagent to form an intermediate compound.

    Introduction of the tetrazole ring: The intermediate is then reacted with sodium azide and a suitable catalyst to introduce the tetrazole ring.

    Final coupling: The final step involves coupling the tetrazole-containing intermediate with 4-methoxyphenylpropanamide under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide is a synthetic compound with a molecular weight of approximately 383.4 g/mol and a molecular formula of C19H21N5O4 . It is characterized by methoxy and tetrazole functional groups and is investigated for its potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

  • Anti-Inflammatory and Anticancer Research The compound has been investigated for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. It may interact with specific molecular targets, inhibiting certain enzymes or receptors involved in cellular signaling pathways, which could lead to modulation of cell proliferation and survival, suggesting possible therapeutic effects against various diseases.
  • Inhibition of Kinases Studies have shown that this compound may inhibit specific kinases involved in cell signaling pathways. This inhibition could lead to reduced cell proliferation, making it a candidate for further research in cancer therapy.
  • Unique Reactivity The uniqueness of this compound lies in the combination of both 3,4-dimethoxyphenyl and 4-methoxyphenyl groups. This combination may confer distinct electronic and steric properties compared to other similar compounds, resulting in unique reactivity patterns and interactions with biological targets.

Structural Similarities

Several compounds share structural similarities with this compound:

Compound NameStructural Features
N-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamideContains similar methoxy and tetrazole groups
N-(4-methoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamideSimilar phenolic structures but different substitutions

Synthesis

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain signaling pathways involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity/Applications Source
3-(3,4-Dimethoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide (Target) ~C₁₉H₂₁N₅O₄* ~369.4* 3,4-Dimethoxyphenyl; tetrazole at 3-position of aryl amine Not reported (inferred kinase inhibition) -
3-(4-Methoxyphenyl)-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]propanamide (CAS 1190276-16-4) C₁₈H₁₉N₅O₃ 353.38 4-Methoxyphenyl; tetrazole at 3-position of aryl amine Not reported; likely kinase inhibition
(ZE)-1-[4-(1H-Tetrazol-1-yl)phenyl]-3-(3,4-dimethoxyphenyl)prop-2-en-1-one (3a) C₁₈H₁₅N₅O₃ 349.34 Propenone backbone; tetrazole and 3,4-dimethoxyphenyl groups Antifungal/antibacterial potential
3-(2,4-Dimethoxyphenyl)-N-(4-(5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)propanamide (11a) C₂₆H₂₅FN₄O₃S 492.57 2,4-Dimethoxyphenyl; fluorophenyl-imidazole substituent Protein kinase CK inhibitor
3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-(4-methoxyphenyl)-3-phenylpropanamide C₂₂H₂₀N₄O₂ 380.43 Benzotriazole core; 4-methoxyphenyl group Anticancer/antioxidant applications
N-[4-(Benzothiazol-2-yl)phenyl]-3-(4-nitroimidazole-1-yl)propanamide (4NPBTA) C₁₉H₁₆N₆O₃S 408.44 Nitroimidazole and benzothiazole groups Cerebral ischemia marker

*Estimated based on structural analogs.

Key Observations

Acetamide derivatives (e.g., ) exhibit shorter chains, which may reduce steric hindrance but limit hydrophobic interactions .

Substituent Effects: Tetrazole vs. Triazole/Benzotriazole: Tetrazoles (pKa ~4.9) mimic carboxylic acids, enhancing solubility and bioavailability compared to triazoles (pKa ~8–10) .

Biological Activity :

  • Kinase Inhibition : Compounds with pyridinyl-imidazolyl substituents (e.g., 11a) show potent kinase inhibition due to interactions with ATP-binding pockets . The target compound’s tetrazole group may similarly engage in hydrogen bonding with kinase residues.
  • Cerebral Ischemia Markers : Nitroimidazole derivatives () leverage nitro groups for radiosensitization, a property absent in methoxy/tetrazole-based analogs .

Synthetic Routes :

  • Tetrazole-containing compounds (e.g., target, 3a) are synthesized via cycloaddition reactions (e.g., NaN₃ with nitriles) or nucleophilic substitution ().
  • Propanamide linkages are typically formed via carbodiimide-mediated coupling (e.g., EDC/HCl) between carboxylic acids and amines .

Biological Activity

3-(3,4-dimethoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide is a synthetic compound with a complex structure that includes methoxy and tetrazole functional groups. Its molecular formula is C19H21N5O4, with a molecular weight of approximately 383.4 g/mol. This compound has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer research.

Structure and Synthesis

The compound's unique structure is characterized by the presence of both 3,4-dimethoxyphenyl and 4-methoxyphenyl groups, which may influence its electronic and steric properties. The synthesis typically involves several steps, optimizing conditions to enhance yield and purity through advanced catalysts.

Biological Activity Overview

Research indicates that this compound may interact with specific biological targets, inhibiting enzymes or receptors involved in cell signaling pathways. This interaction could lead to modulation of cell proliferation and survival, suggesting therapeutic potentials against various diseases.

Potential Therapeutic Areas

  • Anticancer Activity : The compound has been evaluated for its anticancer properties, particularly in inhibiting cell proliferation in various cancer cell lines.
  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory activity, although detailed mechanisms remain to be elucidated.

Anticancer Studies

Recent studies have focused on the anticancer effects of similar compounds containing tetrazole moieties. For instance, a series of 1H-tetrazole derivatives were synthesized and tested against cancer cell lines such as HeLa and A549. The results indicated significant antiproliferative activity with IC50 values in the nanomolar range, showcasing the potential of tetrazole-containing compounds in cancer therapy .

CompoundCell LineIC50 (μM)
Compound 6–31SGC-7901< 0.01
Compound 12aHeLa0.50
Compound 12bMDA-MB-2310.82

Mechanistic Insights

Mechanistic studies reveal that certain tetrazole derivatives bind to tubulin, disrupting microtubule polymerization and leading to cell cycle arrest in the G2/M phase . This mode of action highlights the importance of structural features in determining biological activity.

Structure-Activity Relationships (SAR)

The structure-activity relationship studies indicate that the presence of specific functional groups significantly influences the biological activity of these compounds. For example:

  • Methoxy Groups : Enhance solubility and bioavailability.
  • Tetrazole Moiety : Contributes to binding affinity with biological targets.

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